molecular formula C19H26N4O10 B567139 (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid CAS No. 1217704-71-6

(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid

Cat. No.: B567139
CAS No.: 1217704-71-6
M. Wt: 470.435
InChI Key: RPTLUFBTKFEJOF-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid is a complex organic compound that belongs to the class of ethylenediaminetetraacetic acid (EDTA) derivatives. These compounds are known for their ability to chelate metal ions, making them useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Aminoxyacetamide Group: This step involves the reaction of a suitable amine with an acylating agent to form the aminoxyacetamide group.

    Attachment to the Benzyl Group: The aminoxyacetamide group is then attached to a benzyl group through a nucleophilic substitution reaction.

    Introduction of the Ethylenediaminetetraacetic Acid Moiety: The final step involves the coupling of the benzyl derivative with ethylenediaminetetraacetic acid under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid has several scientific research applications, including:

    Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions and processes.

    Biology: Employed in biochemical assays and experiments to study metal ion interactions with biological molecules.

    Medicine: Investigated for potential therapeutic applications, such as metal ion detoxification and drug delivery.

    Industry: Utilized in industrial processes that require metal ion chelation, such as water treatment and catalysis.

Mechanism of Action

The mechanism of action of (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can alter the ions’ reactivity and availability. This chelation process is crucial for its applications in various fields, including chemistry, biology, and medicine.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid include other EDTA derivatives and chelating agents, such as:

    Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with applications in various fields.

    Diethylenetriaminepentaacetic Acid (DTPA): Another chelating agent with similar properties and applications.

    Nitrilotriacetic Acid (NTA): A chelating agent used in industrial and scientific applications.

Uniqueness

This compound is unique due to its specific structure, which may confer distinct chelating properties and reactivity compared to other similar compounds. Its aminoxyacetamide group and benzyl moiety may provide additional functionalization options and enhance its binding affinity for certain metal ions.

Properties

IUPAC Name

2-[[(2S)-3-[4-[(2-aminooxyacetyl)amino]phenyl]-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O10/c20-33-11-15(24)21-13-3-1-12(2-4-13)5-14(23(9-18(29)30)10-19(31)32)6-22(7-16(25)26)8-17(27)28/h1-4,14H,5-11,20H2,(H,21,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTLUFBTKFEJOF-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652436
Record name 2,2',2'',2'''-{[(2S)-3-{4-[2-(Aminooxy)acetamido]phenyl}propane-1,2-diyl]dinitrilo}tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217704-71-6
Record name 2,2',2'',2'''-{[(2S)-3-{4-[2-(Aminooxy)acetamido]phenyl}propane-1,2-diyl]dinitrilo}tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.